5-(Trifluoromethyl)furan-2-ylboronic acid
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)furan-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIFJTBEYRENGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308354-99-5 | |
| Record name | [5-(trifluoromethyl)furan-2-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
If this compound is being used for research purposes, it’s important to handle it with care and follow all relevant safety protocols .
Biological Activity
5-(Trifluoromethyl)furan-2-ylboronic acid is an organoboron compound characterized by its trifluoromethyl group attached to a furan ring and a boronic acid functional group. This unique structure confers potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of boronic acids and the electronic properties imparted by the trifluoromethyl group. However, research into its biological activity is still in the early stages.
The molecular formula of this compound is CHBFO. Its synthesis typically involves reactions that leverage the reactivity of boronic acids, such as Suzuki-Miyaura coupling reactions, which are valuable for forming carbon-carbon bonds in organic synthesis. The trifluoromethyl moiety can enhance lipophilicity and metabolic stability, potentially improving the bioactivity of derivatives synthesized from this compound .
Biological Activity Overview
Currently, there is no known biological function or mechanism of action specifically attributed to this compound. However, compounds containing trifluoromethyl groups are often associated with various pharmacological properties. The introduction of fluorine atoms can influence the biological profile of these compounds, enhancing their interaction with biological targets.
Potential Applications
- Antimicrobial Activity : Research has shown that related compounds like 5-trifluoromethyl-2-formylphenylboronic acid exhibit moderate antimicrobial activity against pathogens such as Candida albicans and Escherichia coli. The mechanism may involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of benzoxaborole antifungal drugs like AN2690 .
- Cancer Research : Boronic acids have been implicated in anti-cancer mechanisms by inhibiting proteasomes and other cellular targets within cancer cells. The structural features of this compound may allow it to participate in similar pathways.
- Synthetic Applications : Its utility in organic synthesis as a building block for novel drug candidates is notable due to the combination of the furan ring and trifluoromethyl group, which enhances reactivity compared to other boronic acids.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Furan-2-boronic acid | CHB O | Basic furan structure without trifluoromethyl group |
| 2-Thiopheneboronic acid | CHB S O | Contains sulfur; different reactivity profile |
| 5-Fluoro-2-furanboronic acid | CHBF O | Fluoro substitution instead of trifluoro |
| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | CHB F O | Combines both fluorine and trifluoromethyl groups |
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related compounds, revealing insights into their antimicrobial properties and potential mechanisms of action. For instance, a study on 5-trifluoromethyl-2-formylphenylboronic acid demonstrated its ability to inhibit LeuRS in Candida albicans, suggesting a pathway for further exploration in antifungal drug development .
Additionally, the structural similarities between these compounds indicate that modifications to the boronic acid framework can significantly affect their biological activity, making them promising candidates for further research in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
5-(Trifluoromethyl)furan-2-ylboronic acid has shown promise as an antibacterial agent. Research indicates that derivatives of this compound exhibit moderate antimicrobial activity against various pathogens, including Candida albicans and Aspergillus niger. In particular, studies have demonstrated that 5-trifluoromethyl-2-formylphenylboronic acid has a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to the established antifungal drug Tavaborole (AN2690) .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several microorganisms. The results indicated:
- Moderate activity against Candida albicans.
- Higher activity against Aspergillus niger.
- Lower MIC values for Bacillus cereus compared to Tavaborole.
| Microorganism | MIC (µg/mL) | Comparison with Tavaborole |
|---|---|---|
| Candida albicans | 100 | Higher |
| Aspergillus niger | 50 | Higher |
| Bacillus cereus | 25 | Lower |
Organic Synthesis
In organic synthesis, this compound is utilized as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules . The presence of the trifluoromethyl group enhances the reactivity of the boronic acid, making it a valuable building block in pharmaceutical chemistry.
Case Study: Suzuki-Miyaura Coupling
A comparative study on various boron reagents highlighted the effectiveness of this compound in Suzuki-Miyaura reactions:
- Demonstrated high yields in coupling with aryl halides.
- Exhibited functional group tolerance , allowing for diverse applications in drug development.
| Boronic Acid | Yield (%) | Functional Group Tolerance |
|---|---|---|
| This compound | 85 | High |
| Other Boron Reagents | 70-80 | Variable |
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in developing novel polymers and materials with specific electronic characteristics. The trifluoromethyl group contributes to increased electron-withdrawing ability, which can be advantageous in designing materials for electronic applications.
Case Study: Polymer Development
Research into polymeric materials incorporating this compound has shown:
- Enhanced thermal stability.
- Improved electrical conductivity.
Comparison with Similar Compounds
Analysis :
- The furan analog’s activity may differ due to the oxygen atom’s electronegativity, which could alter binding to microbial enzymes.
- Fluorinated phenylboronic acids exhibit enhanced membrane permeability, suggesting similar advantages for the furan derivative .
Stability and Isomerization
Boronic acids with electron-withdrawing groups often undergo equilibrium between open and cyclic forms (e.g., benzoxaboroles):
Implication : The inability to form stable cyclic isomers may limit the furan derivative’s use in antifungal therapies but enhance its utility in aqueous-phase reactions .
Preparation Methods
The synthesis of 5-(trifluoromethyl)furan-2-ylboronic acid typically involves the functionalization of furan derivatives or the introduction of the boronic acid group onto a trifluoromethyl-substituted furan ring. The key synthetic strategies include:
- Palladium-catalyzed cross-coupling reactions (notably Suzuki-Miyaura coupling)
- Copper-mediated trifluoromethylation of boronic acids
- Lithiation and boronation of furan derivatives
- Transition-metal-free continuous-flow synthesis of furans
The choice of method depends on the starting materials, desired purity, yield, and scalability.
Suzuki-Miyaura Coupling-Based Synthesis
The Suzuki-Miyaura coupling is a widely employed method to construct carbon-boron bonds and is frequently used to prepare this compound derivatives.
- Typical procedure: A brominated or halogenated furan derivative (e.g., 5-bromofuran-2-carboxylate) is coupled with a trifluoromethyl-substituted arylboronic acid or vice versa under palladium catalysis.
- Reaction conditions: Common solvents include dimethylformamide or tetrahydrofuran, often under inert atmosphere to prevent moisture interference.
- Post-coupling modifications: Hydrolysis of ester groups to the corresponding boronic acid is usually performed under basic conditions.
Example: The synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid was achieved via Suzuki-Miyaura coupling of (3,5-bis(trifluoromethyl)phenyl)boronic acid with methyl 5-bromofuran-2-carboxylate, followed by ester hydrolysis.
Copper-Mediated Trifluoromethylation of Boronic Acids
A practical and mild copper-mediated protocol allows the trifluoromethylation of aryl and heteroaryl boronic acids using sodium trifluoromethanesulfinate (NaSO2CF3, Langlois' reagent) and tert-butyl hydroperoxide (TBHP).
- Mechanism: The reaction proceeds via in situ generation of trifluoromethyl radicals (CF3- ) which selectively trifluoromethylate the boronic acid substrate.
- Conditions: Ambient temperature and atmospheric pressure; no need for rigorous exclusion of air or moisture.
- Advantages: Operational simplicity, mild conditions, and straightforward product purification.
This method is applicable to heteroaryl boronic acids like furan derivatives and can be adapted for the preparation of trifluoromethylated furan boronic acids.
Lithiation and Boronation of Furan Derivatives
An older but effective method involves lithiation of furan derivatives followed by reaction with borate esters to introduce the boronic acid moiety.
- Example: The preparation of 5-formyl-2-furylboronic acid involves the addition of lithium diisopropylamide (LDA) to a mixture of triisopropylborate and a protected furfural derivative, followed by acidic work-up and isolation.
- Conditions: Temperature control is critical (typically -20°C to 70°C, preferably 0°C to 60°C) during acidic quenching.
- Purification: Isolation by filtration, centrifugation, crystallization, and recrystallization using polar solvents such as acetonitrile or water.
Although this example is for 5-formyl-2-furylboronic acid, similar lithiation-boronation strategies can be adapted for trifluoromethyl-substituted furans.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated furan + trifluoromethyl arylboronic acid | Pd catalyst, base, solvent (DMF, THF) | Inert atmosphere, moderate temp | High selectivity, widely used | Requires palladium, moisture sensitive |
| Copper-Mediated Trifluoromethylation | Aryl/heteroaryl boronic acids | Cu salt, NaSO2CF3, TBHP | Room temp, ambient atmosphere | Mild, metal-mediated, easy purification | Limited to trifluoromethylation of existing boronic acids |
| Metal-Free Continuous-Flow | 1,3-Dienes | Oxidation reagents, Appel reagent | Flow reactor, controlled pressure | Metal-free, continuous, less waste | Requires specialized flow equipment |
| Lithiation and Boronation | Protected furfural derivatives | LDA, triisopropylborate, acid | Low temp (-20 to 70°C) | Direct boronic acid introduction | Sensitive to moisture, multistep |
Research Findings and Notes
- The Suzuki-Miyaura coupling remains the most reliable and commonly used method for synthesizing this compound derivatives due to its versatility and high yields.
- Copper-mediated trifluoromethylation offers a practical alternative for late-stage trifluoromethylation of boronic acids, expanding synthetic flexibility.
- Continuous-flow metal-free methods are promising for future greener synthesis but require further adaptation for boronic acid functionality.
- Lithiation-boronation provides a direct approach but demands strict control over reaction conditions and moisture exclusion.
Q & A
Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 5-(Trifluoromethyl)furan-2-ylboronic acid?
Methodological Answer:
For Suzuki-Miyaura couplings, use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a mild base (e.g., Na₂CO₃ or K₂CO₃) in a polar aprotic solvent (THF or DMF) at 60–80°C. The trifluoromethyl group’s electron-withdrawing nature may slow transmetallation; thus, elevated temperatures or microwave-assisted conditions (120°C, 30 min) can improve yields. Pre-purify the boronic acid via recrystallization to minimize anhydride impurities, which can hinder reactivity .
Basic: How is the purity and structure of this compound characterized?
Methodological Answer:
- Purity Analysis : Quantify via <sup>19</sup>F NMR (δ –60 to –65 ppm for CF3) and <sup>11</sup>B NMR (δ 28–32 ppm for boronic acid). HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects anhydride byproducts.
- Structural Confirmation : X-ray crystallography (if crystalline) or FT-IR (B–O stretch ~1340 cm<sup>−1</sup>) validates the boronic acid moiety. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 180.90) .
Advanced: How does the trifluoromethyl group influence reactivity and stability in aqueous conditions?
Methodological Answer:
The CF3 group increases the boronic acid’s acidity (pKa ~8.5 vs. ~10 for unsubstituted analogs), enhancing hydrolysis susceptibility. In aqueous media, monitor for protodeboronation (NMR tracking of furan proton signals) and stabilize with pH control (pH 7–8). Computational DFT studies (B3LYP/6-311+G(d,p)) predict charge distribution, showing electron deficiency at the boron atom, which accelerates hydrolysis but stabilizes intermediates in cross-coupling .
Advanced: What computational methods predict electronic properties for reaction design?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to predict reactivity. For this compound:
- HOMO localization on the boronic acid group indicates nucleophilic attack susceptibility.
- LUMO on the CF3-substituted furan suggests electrophilic coupling sites.
Solvent effects (PCM model) refine predictions for polar protic environments .
Basic: What are common side reactions when using this boronic acid, and how are they mitigated?
Methodological Answer:
- Protodeboronation : Minimize by using degassed solvents, inert atmospheres (N2/Ar), and low-temperature storage.
- Anhydride Formation : Detect via <sup>11</sup>B NMR (δ 18–22 ppm for boroxines) and suppress with 2–5% H2O in reactions.
- Oxidation : Add antioxidants (e.g., BHT) during long-term storage .
Advanced: How to resolve contradictions in catalytic efficiency across studies?
Methodological Answer:
- Variable Source Analysis : Compare purity data (e.g., anhydride content from different suppliers via <sup>11</sup>B NMR) .
- Catalyst Screening : Test Pd<sup>0</sup>/Pd<sup>II</sup> pre-catalysts (e.g., Pd(OAc)2 vs. PdCl2(AmPhos)) to identify ligand-dependent efficiency.
- Kinetic Studies : Use <sup>19</sup>F NMR to track real-time conversion and identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Basic: What solvents and temperatures are optimal for long-term storage?
Methodological Answer:
Store at –20°C under argon in anhydrous THF or DMSO. Avoid protic solvents (e.g., MeOH) to prevent boronic acid dimerization. Lyophilization followed by desiccant storage (silica gel) extends shelf life >6 months .
Advanced: How to design experiments probing steric effects in cross-coupling?
Methodological Answer:
- Substrate Scope : Pair with ortho-substituted aryl halides to assess steric hindrance (e.g., 2-bromotoluene vs. 2-bromomesitylene).
- Kinetic Isotope Effects (KIE) : Compare <sup>D</sup> vs. <sup>H</sup> substrates to differentiate electronic vs. steric contributions.
- Molecular Dynamics (MD) : Simulate Pd-ligand-substrate interactions to identify steric clashes (e.g., using Gaussian 09) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
